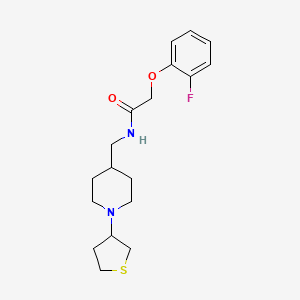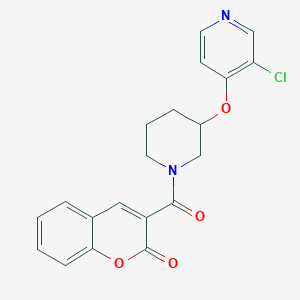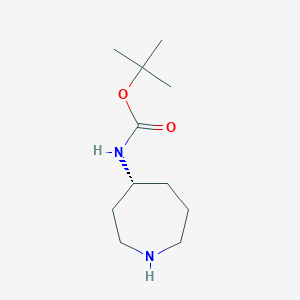
1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile” is a chemical compound that is used in scientific research . Its unique properties make it a valuable tool in developing new drugs and understanding biological processes.
Synthesis Analysis
The synthesis of piperidine derivatives, which include “this compound”, has been a significant area of research. The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient route for the synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis
The molecular formula of “this compound” is C12H15N3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in a variety of chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis
A study discussed the microwave-assisted synthesis of compounds structurally related to "1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile", specifically targeting the development of new classes of serotonin 5-HT3 receptor antagonists. This approach leverages microwave irradiation for efficient synthesis, indicating the potential of the core structure in developing therapeutics targeting neurological pathways (Mahesh, Perumal, & Pandi, 2004).
Estrogen Receptor Binding and Antiproliferative Activity
Another research focused on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which include structural motifs similar to "this compound". These compounds exhibited significant estrogen receptor binding affinity and anti-proliferative activities against human breast cancer cell lines, underscoring the potential medicinal applications of such structures (Parveen et al., 2017).
Intramolecular Frustrated Lewis Pairs
Research on intramolecular pyridine-based frustrated Lewis pairs involving modifications at the methylpyridine positions, similar to the core structure of the compound , demonstrated unique bonding and low reactivity towards various small molecules. These findings may inform the development of novel catalytic systems or materials (Körte et al., 2015).
Antimicrobial and Anticancer Activities
Several studies have explored derivatives of this compound for antimicrobial and anticancer activities. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrated significant antibacterial activity, suggesting the compound's utility in developing new antimicrobial agents (Bogdanowicz et al., 2013). Additionally, pyrimidine carbonitrile derivatives, including those with a piperidin-1-yl group, showed promising antimicrobial activity and potential for inducing bacterial cell membrane rupture (Bhat & Begum, 2021).
Conformational Analysis and Molecular Docking
The compound's derivatives have been subject to conformational analysis and molecular docking studies to understand their interactions with biological targets better. These studies provide insights into the structural preferences of such compounds and their potential binding mechanisms, which is crucial for drug design and development (Ribet et al., 2005).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, including “1-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-(4-methylpyridin-2-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-2-5-14-12(8-10)15-6-3-11(9-13)4-7-15/h2,5,8,11H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBWVLRQOSGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2630585.png)

![4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2630588.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)




